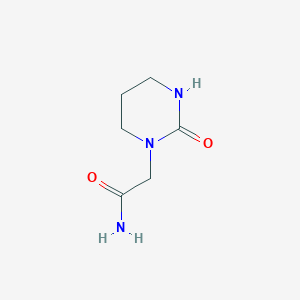

2-(2-Oxo-1,3-diazinan-1-yl)acetamide

Vue d'ensemble

Description

“2-(2-Oxo-1,3-diazinan-1-yl)acetamide” is a chemical compound with the molecular formula C6H11N3O2 . It has a molecular weight of 157.17 .

Synthesis Analysis

The synthesis of “2-(2-Oxo-1,3-diazinan-1-yl)acetamide” can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of “2-(2-Oxo-1,3-diazinan-1-yl)acetamide” can be represented by the InChI code: 1S/C6H11N3O2/c7-5(10)4-9-3-1-2-8-6(9)11/h1-4H2,(H2,7,10)(H,8,11) .Chemical Reactions Analysis

“2-(2-Oxo-1,3-diazinan-1-yl)acetamide” is considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .Applications De Recherche Scientifique

Pharmacological Activities of Piracetam and Its Derivatives

Piracetam, a derivative closely related to the chemical structure of interest, is utilized extensively as a nootropic drug, primarily in the treatment of central nervous system (CNS) disorders. It enhances learning, memory, brain metabolism, and cognitive abilities. Studies have highlighted its potential in managing and treating diseases like alcoholism, Raynaud’s phenomenon, deep vein thrombosis, and brain injury. This review emphasizes the synthesis methodologies and various biological activities associated with piracetam and its derivatives, indicating a broad spectrum of therapeutic applications (Dhama et al., 2021).

Biological Effects of Acetamide Derivatives

The biological consequences of exposure to acetamide derivatives, which share a functional group with "2-(2-Oxo-1,3-diazinan-1-yl)acetamide," have been extensively reviewed. These compounds are of commercial importance, and the literature reflects significant additions to our understanding of their biological effects over the years. This review delineates the individual chemical profiles, highlighting variations in biological responses and emphasizing the importance of environmental toxicology (Kennedy, 2001).

Synthesis and Pharmacology of 2-Oxo-3-cyanopyridine Derivatives

A review focusing on 2-oxo-3-cyanopyridine derivatives, which shares a core structural motif with the compound of interest, sheds light on the significance of heterocyclic compounds in pharmaceutical development. These derivatives exhibit a wide range of promising biological activities, including anticancer, antibacterial, antifungal, and HIV-1 reverse transcriptase inhibitory effects. The high reactivity of this scaffold makes it a crucial intermediate in various organic syntheses, suggesting potential for further exploration in medicinal chemistry (Ghosh et al., 2015).

Therapeutic Applications of Oxadiazole Derivatives

1,3,4-Oxadiazole derivatives, though not directly mentioned, are related to the compound of interest through their pharmacophore scaffold, demonstrating an array of bioactivities. These compounds have been explored for their therapeutic potential across a wide range of medical applications, including anticancer, antifungal, antibacterial, and anti-inflammatory treatments. This comprehensive review highlights the current developments of 1,3,4-oxadiazole-based compounds in medicinal chemistry, underscoring their importance in the development of new pharmaceuticals (Verma et al., 2019).

Mécanisme D'action

Result of Action

The molecular and cellular effects of 2-(2-Oxo-1,3-diazinan-1-yl)acetamide’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(2-Oxo-1,3-diazinan-1-yl)acetamide . These factors could include pH levels, temperature, and the presence of other compounds or enzymes.

Propriétés

IUPAC Name |

2-(2-oxo-1,3-diazinan-1-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O2/c7-5(10)4-9-3-1-2-8-6(9)11/h1-4H2,(H2,7,10)(H,8,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOPFFSLVYVGZHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)N(C1)CC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1458996.png)

![2-[2-Fluoro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1458997.png)

![ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B1459005.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-amine](/img/structure/B1459006.png)